Benzyl [5-(4-chlorophenyl)-1,3-oxazol-2-yl]carbamate
CAS No.: 13575-29-6
Cat. No.: VC17283456
Molecular Formula: C17H13ClN2O3
Molecular Weight: 328.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13575-29-6 |
|---|---|
| Molecular Formula | C17H13ClN2O3 |
| Molecular Weight | 328.7 g/mol |
| IUPAC Name | benzyl N-[5-(4-chlorophenyl)-1,3-oxazol-2-yl]carbamate |
| Standard InChI | InChI=1S/C17H13ClN2O3/c18-14-8-6-13(7-9-14)15-10-19-16(23-15)20-17(21)22-11-12-4-2-1-3-5-12/h1-10H,11H2,(H,19,20,21) |
| Standard InChI Key | AFZFKZOXIBHJFO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)NC2=NC=C(O2)C3=CC=C(C=C3)Cl |
Introduction
Chemical Structure and Properties
Molecular Characteristics
The molecular formula of benzyl [5-(4-chlorophenyl)-1,3-oxazol-2-yl]carbamate is C₁₇H₁₃ClN₂O₃, with a molecular weight of 328.75 g/mol. The 1,3-oxazole ring serves as the central heterocycle, with a 4-chlorophenyl group at position 5 and a carbamate group at position 2. The benzyl moiety enhances lipophilicity, potentially improving membrane permeability.
Key Structural Features:
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Oxazole Core: A five-membered aromatic ring containing one oxygen and one nitrogen atom.
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4-Chlorophenyl Substituent: Introduces electron-withdrawing effects, influencing reactivity and biological interactions.
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Benzyl Carbamate: Provides stability and modulates pharmacokinetic properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₃ClN₂O₃ |
| Molecular Weight | 328.75 g/mol |
| IUPAC Name | Benzyl [5-(4-chlorophenyl)-1,3-oxazol-2-yl]carbamate |
| Canonical SMILES | ClC1=CC=C(C=C1)C2=CN=C(O2)NC(=O)OCC3=CC=CC=C3 |
Synthesis Methods
General Synthetic Routes
The synthesis of benzyl carbamates typically involves reacting an oxazole-2-amine derivative with benzyl chloroformate. For this compound, the proposed pathway includes:
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Preparation of 5-(4-Chlorophenyl)-1,3-oxazol-2-amine:
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Cyclization of 4-chlorobenzoyl chloride with an appropriate nitrile precursor under acidic conditions.
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Carbamate Formation:
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Reaction of the oxazole-2-amine with benzyl chloroformate in the presence of a base (e.g., triethylamine) to form the carbamate bond.
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Reaction Conditions:
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Temperature: 0–25°C (to prevent side reactions).
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Solvent: Dichloromethane or tetrahydrofuran.
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Yield Optimization: Use of excess benzyl chloroformate (1.2–1.5 equivalents) improves conversion rates.
Industrial-Scale Considerations
Industrial production may employ continuous flow reactors to enhance efficiency and reduce waste. Green chemistry principles, such as solvent recycling and catalytic methods, are critical for sustainability.
Biological Activity
Antimicrobial Properties
Oxazole derivatives exhibit broad-spectrum antimicrobial activity. For example, benzyl (5-methyl-1,3-oxazol-2-yl)carbamate analogs show minimum inhibitory concentrations (MICs) of 10–50 µg/mL against Staphylococcus aureus and Escherichia coli. The 4-chlorophenyl substituent in this compound likely enhances potency by increasing membrane interaction.
Enzyme Inhibition
The compound may inhibit cyclooxygenase (COX) enzymes, which are targets for anti-inflammatory drugs. Analogous derivatives exhibit IC₅₀ values of 12–15 µM for COX-1/2 inhibition.
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